molecular formula C5H9BrO B13576198 3-Bromo-3-ethyloxetane

3-Bromo-3-ethyloxetane

Cat. No.: B13576198
M. Wt: 165.03 g/mol
InChI Key: MPMMEQSSTQITPU-UHFFFAOYSA-N
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Description

3-Bromo-3-ethyloxetane is a halogenated oxetane derivative featuring a bromine atom and an ethyl group substituted at the 3-position of the four-membered oxetane ring.

  • Molecular Formula: C₅H₉BrO
  • Molecular Weight: ~165.03 g/mol (based on analogues like 3-(bromomethyl)-3-methyloxetane ).
  • Structure: The ethyl group (C₂H₅) and bromine atom occupy adjacent positions on the same carbon atom of the oxetane ring, influencing steric and electronic properties.
  • Synthesis: Likely synthesized via cyclization or nucleophilic substitution reactions, similar to methods used for 3-[(bromoalkoxy)methyl]-3-methyloxetanes .

Properties

Molecular Formula

C5H9BrO

Molecular Weight

165.03 g/mol

IUPAC Name

3-bromo-3-ethyloxetane

InChI

InChI=1S/C5H9BrO/c1-2-5(6)3-7-4-5/h2-4H2,1H3

InChI Key

MPMMEQSSTQITPU-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Bromination of 3-ethyloxetane: One common method to prepare 3-Bromo-3-ethyloxetane involves the bromination of 3-ethyloxetane using bromine or a bromine-containing reagent under controlled conditions. The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

    Industrial Production Methods: Industrial production of 3-Bromo-3-ethyloxetane may involve continuous flow reactors to ensure precise control over reaction conditions, leading to higher yields and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Bromo-3-ethyloxetane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxetane derivatives with functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of 3-Bromo-3-ethyloxetane can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of 3-ethyloxetane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium tert-butoxide, dimethyl sulfoxide, acetonitrile.

    Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran.

Major Products Formed:

    Substitution: 3-Hydroxy-3-ethyloxetane, 3-alkoxy-3-ethyloxetane.

    Oxidation: 3-Hydroxy-3-ethyloxetane, 3-oxo-3-ethyloxetane.

    Reduction: 3-Ethyloxetane.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 3-Bromo-3-ethyloxetane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Polymer Chemistry: The compound is utilized in the development of novel polymers with unique properties, such as enhanced thermal stability and mechanical strength.

Biology and Medicine:

    Drug Development: Researchers explore the potential of 3-Bromo-3-ethyloxetane derivatives in drug discovery, particularly for their antimicrobial and anticancer properties.

    Biochemical Studies: The compound serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Industry:

    Material Science: 3-Bromo-3-ethyloxetane is employed in the production of advanced materials, including coatings, adhesives, and resins, due to its reactivity and ability to form stable bonds.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Inhibition: 3-Bromo-3-ethyloxetane and its derivatives can act as enzyme inhibitors by binding to the active sites of specific enzymes, thereby blocking their activity.

    Signal Transduction: The compound may interfere with cellular signal transduction pathways, affecting processes such as cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
3-Bromo-3-ethyloxetane C₅H₉BrO ~165.03 Inferred: 130–150 Inferred: ~1.6 3-Bromo, 3-ethyl
3-Bromooxetane C₃H₅BrO 136.98 126 1.79 3-Bromo
3-(Bromomethyl)-3-methyloxetane C₅H₉BrO 165.03 - - 3-Bromomethyl, 3-methyl
3-Nitratomethyl-3-ethyloxetane C₆H₁₁NO₄ 177.16 - - 3-Nitratomethyl, 3-ethyl
3-[[6-(4-Bromophenoxy)hexyl]oxy]methyl-3-ethyloxetane C₁₈H₂₇BrO₃ 395.31 - - Bromophenyl, ethyl, alkoxy

Key Observations :

  • The ethyl group in 3-bromo-3-ethyloxetane increases molecular weight and steric bulk compared to simpler derivatives like 3-bromooxetane.
  • Bromophenyl-substituted oxetanes (e.g., ) exhibit significantly higher molecular weights due to extended alkyl chains and aromatic groups.

Spectroscopic and Thermal Data

  • 3-Ethyl-3-hydroxymethyloxetane : NMR data (δ 1.60 ppm for –CH₂–) confirms structural integrity .
  • 3-Nitratomethyl-3-ethyloxetane Homopolymer : Glass transition temperature (Tg) = –25°C; decomposition enthalpy = +1,212 J·g⁻¹ .
  • Halogenated Methyl Oxetanes : Ionization energy = 9.68 eV (photoelectron spectroscopy) .

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